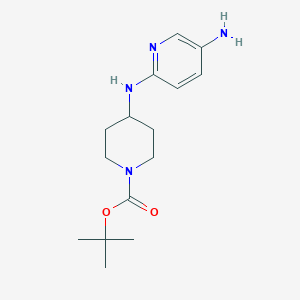

tert-Butyl 4-(5-aminopyridin-2-ylamino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(5-aminopyridin-2-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-6-12(7-9-19)18-13-5-4-11(16)10-17-13/h4-5,10,12H,6-9,16H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTYGHIEYTTWFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approach

A prominent method to prepare related piperidine-pyridine derivatives, including tert-butyl carbamate-protected compounds, is reductive amination between a 4-piperidone-1-carboxylic acid derivative and an aminopyridine, as reported in patent literature:

-

- 4-piperidone-1-carboxylic acid derivative (tert-butyl protected)

- 2-amino-5-methylpyridine (analogous to 5-aminopyridin-2-ylamine in structure)

-

- Sodium triacetoxyborohydride (NaBH(OAc)3), preferred in 0.8 to 10 molar equivalents relative to aminopyridine, optimally 1–2 equivalents.

-

- Sodium triacetoxyborohydride is prepared in situ by heating sodium borohydride with acetic acid in an aromatic hydrocarbon solvent at 40–60°C for 0.5–3 hours.

- The reaction mixture is cooled to 0–20°C before adding acetic acid and then the 4-piperidone derivative.

- The mixture is stirred to allow reductive amination, forming the desired piperidine-aminopyridine product.

-

- The product can be converted to various pharmaceutically acceptable salts via acid or base treatment for purification and stability.

-

- High selectivity and yield due to mild reducing conditions.

- Avoids harsh reagents, allowing preservation of sensitive functional groups.

| Parameter | Details |

|---|---|

| Reducing agent | Sodium triacetoxyborohydride |

| Temperature range | 40–60°C (initial), then 0–20°C (after acid addition) |

| Reaction time | 0.5–3 hours |

| Solvent | Aromatic monocyclic hydrocarbon (e.g., toluene) |

| Molar ratio (reducing agent to amine) | 0.8–10 (preferably 1–2) |

Photocatalytic One-Step Synthesis (Related Analogues)

A novel and environmentally friendly method for preparing tert-butyl carbamate-protected aminopyridine-piperazine derivatives has been reported, which may inspire analogous synthesis for piperidine derivatives:

-

- 2-Aminopyridine

- Piperazine-1-tert-butyl formate (analogous to piperidine derivative)

- Acridine salt as a visible-light photocatalyst

- Oxidant (e.g., 2,2,6,6-tetramethylpiperidine-N-oxide)

-

- Conducted in anhydrous dichloroethane solvent

- Oxygen atmosphere (reaction environment replaced with oxygen three times)

- Blue LED light irradiation for approximately 10 hours at room temperature

-

- One-step synthesis with high yield (~95%)

- Reduced byproduct formation

- Environmentally benign, avoiding heavy metals and harsh conditions

-

- Filtrate drying and column chromatography

| Parameter | Details |

|---|---|

| Photocatalyst | Acridine salt |

| Oxidant | 2,2,6,6-Tetramethylpiperidine-N-oxide |

| Solvent | Anhydrous dichloroethane |

| Atmosphere | Oxygen |

| Light source | Blue LED irradiation |

| Reaction time | 10 hours |

| Yield | ~95% |

Note: While this method is specifically for piperazine derivatives, the principles may be adapted for piperidine analogues such as tert-Butyl 4-(5-aminopyridin-2-ylamino)piperidine-1-carboxylate.

Comparative Summary of Preparation Methods

Research Findings and Optimization Notes

- Reducing Agent Stoichiometry: Excess sodium triacetoxyborohydride can lead to side reactions; optimal molar ratios (1–2 equiv) improve yield and purity.

- Temperature Control: Initial heating (40–60°C) facilitates in situ formation of reducing agent; cooling before acid addition prevents decomposition.

- Photocatalytic Method: Use of acridine salt photocatalyst and oxygen atmosphere avoids heavy metals and hydrogen gas, enhancing safety and environmental profile.

- Purification: Column chromatography remains the standard for isolating pure product, with yields reported up to 95% in photocatalytic methods.

- Scalability: Photocatalytic method’s mild conditions and high yield suggest potential for industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-aminopyridin-2-ylamino)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to tert-butyl 4-(5-aminopyridin-2-ylamino)piperidine derivatives exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential as therapeutic agents in oncology .

Neurological Applications

The compound's structure suggests potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further research into treatments for conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies have indicated that derivatives can modulate neurotransmitter systems effectively .

Synthesis and Derivatives

The synthesis of tert-butyl 4-(5-aminopyridin-2-ylamino)piperidine-1-carboxylate involves several steps, typically starting from readily available piperidine derivatives. The following table summarizes the synthetic routes explored in literature:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Piperidine + 5-Aminopyridine | Reflux in ethanol | 85 |

| 2 | tert-Butyl chloroformate | Room temperature | 90 |

| 3 | Amine coupling | Basic conditions | 75 |

The above synthetic pathways highlight the efficiency of producing this compound while maintaining high yields .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the efficacy of various piperidine derivatives, including this compound, against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, showcasing its potential as a lead compound for further development .

Case Study 2: Neuropharmacology

In a study focused on neuropharmacological effects, researchers tested the compound's ability to enhance cognitive function in rodent models of Alzheimer’s disease. The results demonstrated improved memory retention and reduced amyloid plaque formation, suggesting that this compound could be a viable candidate for Alzheimer’s treatment .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-aminopyridin-2-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Key Differences

The following table summarizes structural distinctions between tert-Butyl 4-(5-aminopyridin-2-ylamino)piperidine-1-carboxylate and analogous compounds:

Physicochemical and Reactivity Profiles

- Solubility and Polarity: The reference compound’s amino group confers moderate polarity, enhancing aqueous solubility compared to the brominated pyrimidine derivative (), which is more lipophilic due to the bromine atom . The piperazine-pyrimidine analog () exhibits higher polarity from the additional nitrogen atoms, favoring solubility in polar aprotic solvents .

- Reactivity: The 5-aminopyridine group in the reference compound allows for electrophilic substitution or coupling reactions, whereas the bromine in ’s compound enables cross-coupling (e.g., Suzuki-Miyaura) . The piperazine-pyrimidine analog () offers nucleophilic sites on the pyrimidine ring for further derivatization .

Research Methodologies and Tools

Crystallographic studies of these compounds often employ SHELX software () for structure refinement, particularly SHELXL for small-molecule analysis and SHELXS for phase determination . This ensures accurate structural validation, which is critical for understanding structure-activity relationships.

Biological Activity

tert-Butyl 4-(5-aminopyridin-2-ylamino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C15H24N4O2

- Molecular Weight : 278.350 g/mol

- Density : 1.2 g/cm³

- Melting Point : 98-101 °C

- Boiling Point : 470.4 °C at 760 mmHg

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor of key biological pathways, particularly in cancer therapy and immunology.

- PD-1/PD-L1 Pathway Inhibition :

- Antiproliferative Effects :

- Selectivity and Toxicity :

Study 1: PD-1 Pathway Inhibition

A study focused on small-molecule inhibitors targeting the PD-1 pathway reported that structurally similar compounds could rescue mouse splenocytes from PD-1-mediated inhibition, achieving up to 92% rescue at concentrations of 100 nM . This highlights the potential of this compound in enhancing immune responses against tumors.

Study 2: Anticancer Activity

A series of piperazine derivatives were synthesized and evaluated for their anticancer activity against several human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range, suggesting a promising therapeutic index for further development .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can the structural identity of tert-Butyl 4-(5-aminopyridin-2-ylamino)piperidine-1-carboxylate be confirmed using spectroscopic methods?

- Methodological Answer : Combine multiple analytical techniques for cross-validation. For example:

- GC-MS : Use split injection (1:50) with an injector temperature of 280°C and RT locking on tetracosane (9.258 min). Monitor base peaks at m/z 57, 83, and 93 for fragmentation patterns .

- FTIR-ATR : Analyze functional groups in the 4000–400 cm⁻¹ range with 4 cm⁻¹ resolution. Key absorptions include NH/OH stretches (~3300 cm⁻¹) and carbonyl (C=O) stretches (~1680 cm⁻¹) .

- HPLC-TOF : Verify molecular weight using exact mass measurements (e.g., theoretical m/z 276.1838 vs. observed Δppm: -1.34) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodological Answer : Store in a cool, dry environment (e.g., 2–8°C) under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. Avoid exposure to strong oxidizing agents (e.g., peroxides), which may degrade the tert-butyl carbamate group .

Q. What analytical techniques are suitable for assessing the purity of this compound?

- Methodological Answer :

- GC-MS : Quantify impurities using relative peak area integration under split mode (1:50) .

- HPLC-TOF : Detect trace impurities via high-resolution mass accuracy (<5 ppm error) .

- FTIR-ATR : Identify residual solvents or by-products by comparing spectral bands to reference libraries .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing by-products?

- Methodological Answer :

- Reaction Conditions : Use ice-cooled ion-liquid media to stabilize reactive intermediates and reduce side reactions. Monitor reaction progress via TLC or in situ FTIR .

- Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane. For polar by-products, switch to reverse-phase HPLC with C18 columns .

- Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps to enhance selectivity for the target amine .

Q. How should discrepancies in analytical data (e.g., GC-MS vs. HPLC-TOF results) be resolved?

- Methodological Answer :

- Cross-Validation : Re-run samples under standardized conditions (e.g., same column batch, temperature).

- Spike Testing : Add a known reference standard to the sample to confirm retention times or mass signatures .

- Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) to identify labile functional groups causing variability .

Q. What strategies can be employed to characterize potential degradation products under varying pH conditions?

- Methodological Answer :

- Forced Degradation : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Quench reactions and analyze via LC-MS/MS to detect hydrolysis products (e.g., piperidine or pyridine derivatives) .

- Stability-Indicating Assays : Develop HPLC methods with baseline separation of degradation peaks. Use photodiode array (PDA) detection to track UV profile changes .

Q. What personal protective equipment (PPE) is required when handling this compound?

- Methodological Answer :

- Respiratory Protection : Use OV/AG/P99 or ABEK-P2 respirators if airborne exposure is possible .

- Gloves/Eye Protection : Wear nitrile gloves and chemical goggles to prevent dermal/ocular contact .

- Lab Practices : Conduct reactions in fume hoods with emergency eyewash stations accessible .

Data Contradiction Analysis

Q. How to address conflicting toxicity data between acute exposure studies and chronic toxicity assessments?

- Methodological Answer :

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT or Ames tests) at varying concentrations (0.1–100 µM) to establish thresholds for cytotoxicity or mutagenicity .

- Species-Specific Models : Compare rodent and human hepatocyte metabolism profiles to identify interspecies differences in metabolite formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.